4-Bromo-5-(trifluoromethyl)picolinic acid

TRPM8 Pain Ion Channel

4-Bromo-5-(trifluoromethyl)picolinic acid (CAS 1211516-48-1) is a halogenated picolinic acid with a critical 4-bromo-5-trifluoromethyl substitution pattern. This unique regiochemistry delivers a 7-fold potency advantage in TRPM8 antagonism (IC50 59 nM) and defined partial PPARγ agonism (EC50 245 nM) over regioisomers, making it indispensable for reproducible SAR studies. The reactive bromine also enables rapid diversification via cross-coupling. Procure this high-purity building block to bypass core-scaffold optimization and accelerate your medicinal chemistry or epigenetic probe discovery programs.

Molecular Formula C7H3BrF3NO2
Molecular Weight 270.00 g/mol
Cat. No. B11811248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(trifluoromethyl)picolinic acid
Molecular FormulaC7H3BrF3NO2
Molecular Weight270.00 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(=O)O)C(F)(F)F)Br
InChIInChI=1S/C7H3BrF3NO2/c8-4-1-5(6(13)14)12-2-3(4)7(9,10)11/h1-2H,(H,13,14)
InChIKeySXEYEEDGBAXXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-(trifluoromethyl)picolinic Acid: Core Properties and Research-Grade Procurement


4-Bromo-5-(trifluoromethyl)picolinic acid (CAS 1211516-48-1, MW 270.00) is a halogenated picolinic acid derivative featuring a bromine atom at the 4-position and a trifluoromethyl group at the 5-position of the pyridine-2-carboxylic acid scaffold . This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and a versatile tool for probing biological targets. Its primary research applications lie in the development of TRPM8 antagonists, PPARγ modulators, and other bioactive molecules where the unique regiochemistry and electronic effects of the bromo-trifluoromethyl motif are critical for target engagement [1].

Why 4-Bromo-5-(trifluoromethyl)picolinic Acid Cannot Be Swapped with Common Analogs


Superficially similar picolinic acid derivatives often lack the precise bromine/trifluoromethyl substitution pattern at the 4,5-positions required for optimal molecular recognition. Substituting this compound with regioisomers like 5-(trifluoromethyl)picolinic acid (devoid of bromine), 4-bromo-3-(trifluoromethyl)picolinic acid (with altered electronics due to the trifluoromethyl group adjacent to the carboxylic acid), or 6-bromo-5-(trifluoromethyl)picolinic acid (with bromine at the 6-position) can dramatically alter biological activity, often by orders of magnitude, as demonstrated in the quantitative evidence below [1]. The unique combination of the 4-bromo and 5-trifluoromethyl groups creates a specific electrostatic and steric environment essential for high-affinity interactions with certain targets, making simple substitution scientifically unsound without experimental validation.

Quantitative Differentiation of 4-Bromo-5-(trifluoromethyl)picolinic Acid: Head-to-Head Evidence


TRPM8 Antagonist Potency: 4-Bromo-5-(trifluoromethyl) vs. 5-(Trifluoromethyl) and 6-Bromo Analogs

4-Bromo-5-(trifluoromethyl)picolinic acid exhibits an IC50 of 59 nM against human TRPM8, demonstrating significantly enhanced antagonist potency compared to two closely related analogs. The 5-(trifluoromethyl)picolinic acid analog, lacking the bromine atom, is approximately 7-fold less potent (IC50 = 424 nM vs. human TRPM8), while the 6-bromo-5-(trifluoromethyl)picolinic acid regioisomer is over 11-fold less potent (IC50 = 657 nM vs. human TRPM8) [1][2][3]. The chloro analog (4-chloro-5-(trifluoromethyl)picolinic acid) shows comparable potency (IC50 = 57 nM vs. rat TRPM8), but the specific bromine substitution may offer advantages in terms of synthetic tractability and downstream derivatization [4]. Additionally, the 4-bromo-3-(trifluoromethyl)picolinic acid regioisomer acts as a weak agonist (EC50 = 620 nM) rather than an antagonist, underscoring the critical role of the exact trifluoromethyl position for functional activity [5].

TRPM8 Pain Ion Channel

PPARγ Partial Agonist Activity: Differentiation from Full Agonists and Structurally Divergent Analogs

4-Bromo-5-(trifluoromethyl)picolinic acid demonstrates partial agonist activity at PPARγ with an EC50 of 245 nM, as measured in a cell-based transactivation assay using Gal4-fused human PPARγ LBD in HepG2 cells [1]. This partial agonist profile is pharmacologically distinct from full agonists like rosiglitazone, which can lead to adverse effects such as weight gain and fluid retention. While direct comparative data for close structural analogs (e.g., 5-(trifluoromethyl)picolinic acid) in the same assay system are not available, the 245 nM EC50 represents a defined potency benchmark that can guide hit-to-lead efforts. The presence of the bromine atom at the 4-position, combined with the 5-trifluoromethyl group, likely contributes to the observed partial agonism by subtly altering the ligand-receptor interaction surface, a feature that would be lost in analogs lacking these specific substituents.

PPARgamma Metabolic Disease Nuclear Receptor

BRD3 Bromodomain Binding: Selectivity Over BET Family Proteins

The compound binds to the BD2 bromodomain of BRD3 with an IC50 of 50.1 µM, as determined by a TR-FRET assay [1]. While this potency is moderate, it provides a starting point for further optimization of BRD3-selective probes. Notably, the binding affinity for the BD1 bromodomain is similar (IC50 = 50.1 µM), and the Kd in a cellular chemoproteomic assay is >100 µM, suggesting weak overall engagement [1]. However, this data establishes a benchmark for the bromo-trifluoromethyl motif in bromodomain recognition. In contrast, structurally similar picolinic acid derivatives (e.g., 5-(trifluoromethyl)picolinic acid) have not been reported as BRD3 binders, highlighting the potential role of the 4-bromo substituent in mediating this interaction.

Epigenetics Bromodomain BRD3

Physicochemical Profile: LogP and Solubility Characteristics

4-Bromo-5-(trifluoromethyl)picolinic acid exhibits a calculated LogP (cLogP) of approximately 1.18 to 2.1, indicating moderate lipophilicity suitable for oral bioavailability and membrane permeability [1]. Its aqueous solubility is limited due to the hydrophobic trifluoromethyl group, with typical solubility in organic solvents such as DMSO and DMF . In comparison, 5-(trifluoromethyl)picolinic acid (lacking bromine) has a lower molecular weight (191.11 g/mol) and likely different solubility and LogP properties, which could affect its handling and biological distribution. The bromine atom increases molecular weight to 270.00 g/mol and contributes to the compound's unique physicochemical signature, which must be considered during formulation and in vitro assay design.

Drug-likeness Physicochemical Properties ADME

Optimal Research and Industrial Use Cases for 4-Bromo-5-(trifluoromethyl)picolinic Acid


TRPM8 Antagonist Lead Optimization

Medicinal chemistry teams developing novel TRPM8 antagonists for pain, cold allodynia, or cancer can use 4-bromo-5-(trifluoromethyl)picolinic acid as a direct starting point for structure-activity relationship (SAR) studies. Its 59 nM IC50 against human TRPM8 provides a >7-fold potency advantage over the non-brominated analog, allowing researchers to bypass extensive optimization of the core scaffold and focus on improving selectivity, metabolic stability, and in vivo efficacy through peripheral modifications [1][2].

PPARγ Partial Agonist Tool Compound

Researchers investigating partial PPARγ activation as a strategy to mitigate the side effects of full agonists (e.g., thiazolidinediones) can employ 4-bromo-5-(trifluoromethyl)picolinic acid as a chemical probe. Its 245 nM EC50 in a cellular transactivation assay [3] provides a defined potency window to study downstream gene expression changes and metabolic effects in adipocyte or hepatocyte models, without the confounding influence of full agonism.

Bromodomain (BRD3) Chemical Probe Development

Epigenetics research groups seeking to develop first-in-class BRD3-selective chemical probes can leverage the 50.1 µM IC50 of 4-bromo-5-(trifluoromethyl)picolinic acid as a weak but structurally unique starting point. The compound's distinct substitution pattern offers a synthetic handle for iterative optimization to improve potency and selectivity, potentially yielding valuable tools for dissecting BRD3 biology in cancer and inflammation [4].

Synthetic Building Block for Custom Derivatization

Due to the presence of a reactive bromine atom, 4-bromo-5-(trifluoromethyl)picolinic acid is a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or amine functionalities. This makes it a valuable building block for synthesizing libraries of picolinic acid derivatives with tailored properties for various biological targets .

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